

How to prepare Substance P-methyl ester stock solution

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Compound of Interest

Compound Name: Substance p-methyl ester

Cat. No.: B1581023

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Application Note: Precision Preparation of **Substance P-Methyl Ester** (SP-OMe) Stock Solutions

Executive Summary

Substance P-methyl ester (SP-OMe) is a synthetic analogue of the undecapeptide Substance P (SP), where the C-terminal amide is replaced by a methyl ester.^[1] While it retains affinity for Neurokinin-1 (NK1) receptors, this structural modification introduces a critical stability challenge: ester susceptibility to hydrolysis.^[1] Unlike the relatively robust amide bond in native SP, the methyl ester is prone to rapid degradation in alkaline conditions and enzymatic cleavage. Furthermore, the Methionine (Met11) residue remains highly susceptible to oxidation.

This protocol details the preparation of high-integrity SP-OMe stock solutions, prioritizing the prevention of hydrolysis, oxidation, and surface adsorption.^[1]

Physicochemical Profile & Critical Parameters

Parameter	Specification	Notes
Compound Name	Substance P-methyl ester	Acetate or Trifluoroacetate salt
Sequence	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-OMe	C-terminal Methyl Ester
CAS Number	76260-78-1	
Molecular Weight	1362.65 g/mol	Use this for Molar calculations
Solubility	Water, 1% Acetic Acid, DMSO	Soluble > 1 mg/mL in water
Isoelectric Point (pI)	~11.0	Highly basic peptide
Critical Vulnerability	Ester Hydrolysis (pH > 7.[1]0)	Met Oxidation (Air exposure)

Reagents & Equipment

- Lyophilized SP-OMe: Store at -20°C immediately upon receipt.
- Solvent Vehicle (Choice of two):
 - Standard Stability: 0.05 M Acetic Acid (recommended).[1] The acidic pH (~3.[2]0) stabilizes the ester bond and prevents oxidation.
 - Alternative: Sterile Distilled Water (degassed).[1] Only for immediate use (<24 hours).[1]
- Consumables:
 - LoBind / Low-Retention Microcentrifuge Tubes: Essential. SP-OMe is hydrophobic at the C-terminus and basic at the N-terminus, leading to high adsorption on standard polypropylene.[1]
 - Nitrogen (N₂) or Argon Gas: For headspace flushing.
- Equipment: Centrifuge, Vortex (adjustable speed).[1]

Protocol: Preparation of Master Stock Solution (1 mM)

Objective: Create a stable 1 mM stock from 1 mg of lyophilized powder.

Step 1: Environmental Equilibration

Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20 mins) inside a desiccator if available.

- Expert Insight: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic peptide cake, accelerating hydrolysis before you even begin.

Step 2: Pellet Consolidation

Centrifuge the vial at 10,000 x g for 2 minutes.

- Reasoning: Lyophilized powder often disperses electrostatically to the cap and walls. This ensures the entire mass is at the bottom for accurate solubilization.

Step 3: Solvent Calculation & Addition

To achieve a 1 mM concentration:

[1]

- For 1 mg SP-OMe (MW 1362.65):

[1]

Action: Add 734 μ L of 0.05 M Acetic Acid to the vial.

- Note: Do not use PBS or basic buffers. The ester half-life decreases exponentially as pH rises above 7.0.[1]

Step 4: Solubilization

Vortex gently for 10-15 seconds. If particulates remain, sonicate in a water bath for 30 seconds.

- Visual Check: Solution should be clear and colorless.

Step 5: Aliquoting & Storage

Dispense the stock into LoBind tubes (e.g., 50 μ L aliquots).

- Optional but Recommended: Overlay the liquid in each tube with a gentle stream of Nitrogen gas to displace oxygen before closing.
- Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol, then store at -80°C .

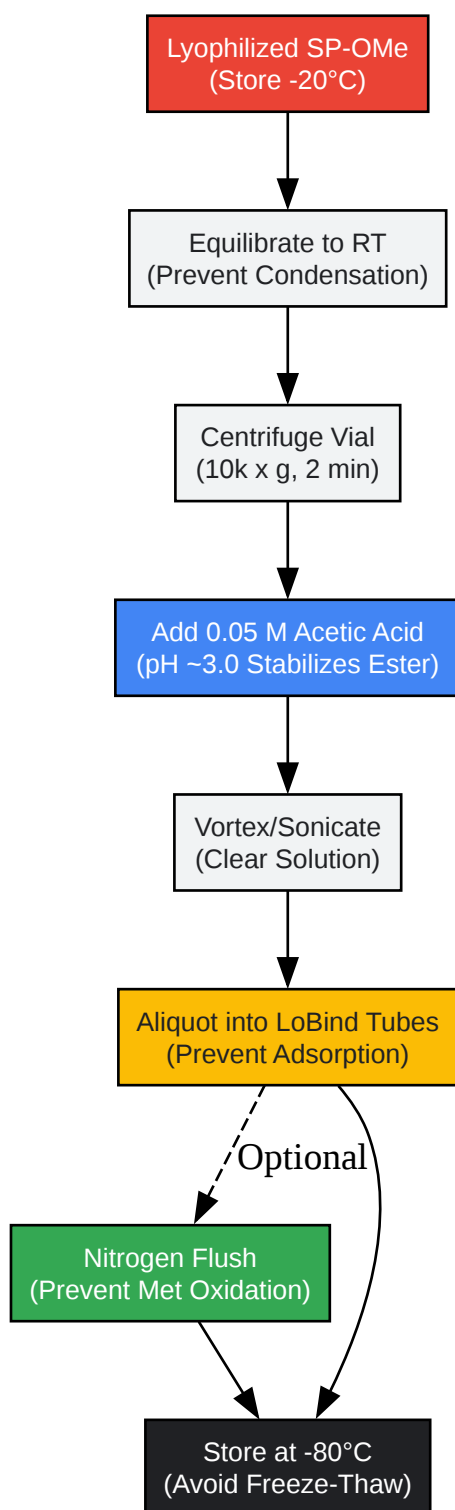
Protocol: Working Solutions & Dilution

Core Directive: Never store diluted working solutions. Prepare fresh.

- Thaw one aliquot of Master Stock (1 mM) on ice.
- Dilution Vehicle: Use a neutral buffer (PBS, HBSS) or cell culture media.
- Neutralization: When diluting the acidic stock (0.05 M Acetic Acid) $>1:100$ into physiological buffer (e.g., 10 μ L stock into 990 μ L Media), the buffering capacity of the media will instantly neutralize the acid. No intermediate neutralization step is required.
- Timing: Use within 2-4 hours. The ester bond is liable to esterases present in serum-containing media.^[1]

Visualization of Workflows

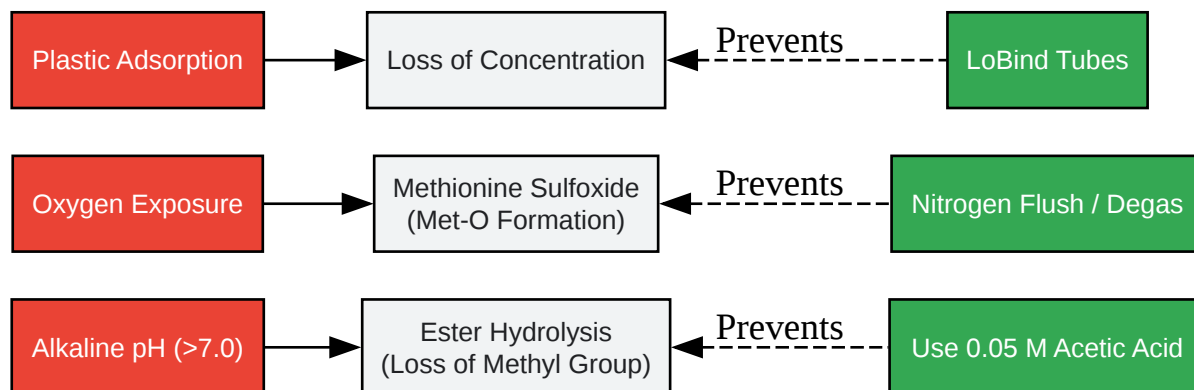
Figure 1: Critical Control Points in SP-OMe Preparation



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Caption: Step-by-step workflow emphasizing pH control (Acetic Acid) and surface passivation (LoBind tubes) to maintain SP-OMe integrity.

Figure 2: Degradation Pathways & Prevention



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Caption: Mechanistic view of SP-OMe instability. The protocol specifically targets ester hydrolysis and methionine oxidation.

Troubleshooting & Quality Control

Issue	Probable Cause	Corrective Action
Precipitation	High concentration (>5 mM) or salt shock.[1]	Add 10% DMSO dropwise. Ensure solvent is not PBS (salts can crash out peptides).
Loss of Biological Activity	Ester hydrolysis due to high pH storage.	Verify stock was made in Acetic Acid, not water/PBS. Check storage temp (-80°C).
Inconsistent Data	Adsorption to tubes.	Switch to LoBind/Siliconized tubes immediately.

References

- Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1][3] (Reference for Methyl Ester stability profiles).
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